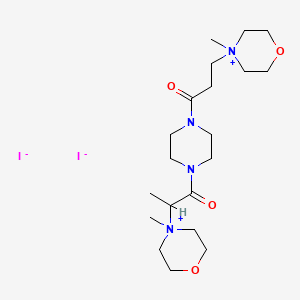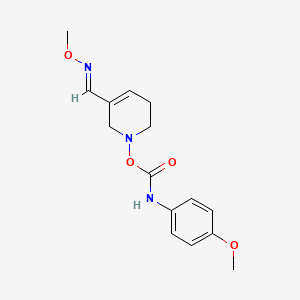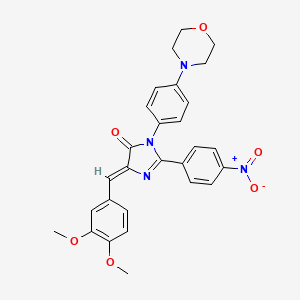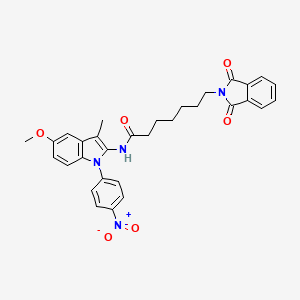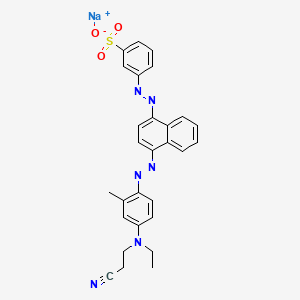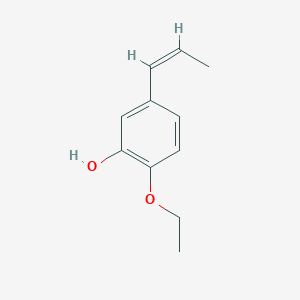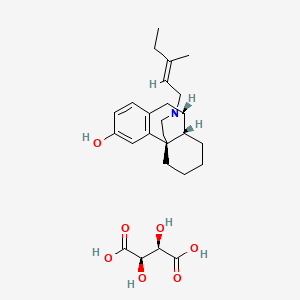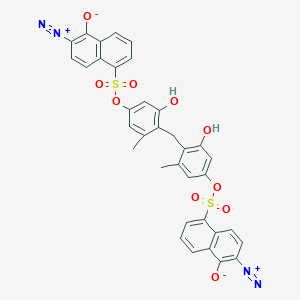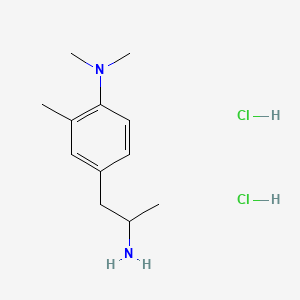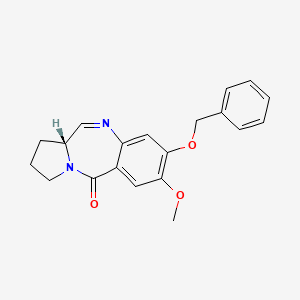
5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,11a-tetrahydro-7-methoxy-8-(phenylmethoxy)-,(R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,11a-tetrahydro-7-methoxy-8-(phenylmethoxy)-,®- is a complex organic compound with significant potential in various scientific fields. This compound belongs to the benzodiazepine family, which is known for its diverse pharmacological activities. The unique structure of this compound, featuring a pyrrolo and benzodiazepine ring system, contributes to its distinct chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,11a-tetrahydro-7-methoxy-8-(phenylmethoxy)-,®- typically involves multi-step organic reactions. The process begins with the formation of the pyrrolo ring, followed by the construction of the benzodiazepine ring system. Key reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced technologies such as continuous flow reactors and automated synthesis platforms are often employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,11a-tetrahydro-7-methoxy-8-(phenylmethoxy)-,®- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,11a-tetrahydro-7-methoxy-8-(phenylmethoxy)-,®- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,11a-tetrahydro-7-methoxy-8-(phenylmethoxy)-,®- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. These interactions can influence various biological processes, contributing to the compound’s pharmacological and biochemical properties .
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with sedative and anxiolytic properties.
Lorazepam: Known for its use in treating anxiety disorders.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Uniqueness
5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,11a-tetrahydro-7-methoxy-8-(phenylmethoxy)-,®- stands out due to its unique structural features and diverse range of applications. Its combination of a pyrrolo and benzodiazepine ring system provides distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
116564-97-7 |
|---|---|
Fórmula molecular |
C20H20N2O3 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
(6aR)-2-methoxy-3-phenylmethoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-10-16-17(21-12-15-8-5-9-22(15)20(16)23)11-19(18)25-13-14-6-3-2-4-7-14/h2-4,6-7,10-12,15H,5,8-9,13H2,1H3/t15-/m1/s1 |
Clave InChI |
PXXBSLZVZRNTAD-OAHLLOKOSA-N |
SMILES isomérico |
COC1=C(C=C2C(=C1)C(=O)N3CCC[C@@H]3C=N2)OCC4=CC=CC=C4 |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)N3CCCC3C=N2)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


